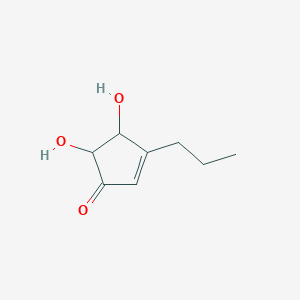
4,5-Dihydroxy-3-propylcyclopent-2-EN-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dihydroxy-3-propylcyclopent-2-en-1-one is a polyol compound with the molecular formula C8H12O3 It is characterized by the presence of two hydroxyl groups and a propyl group attached to a cyclopentenone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-3-propylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the cyclopentenone ring. The hydroxyl groups are then introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4,5-Dihydroxy-3-propylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
科学研究应用
4,5-Dihydroxy-3-propylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4,5-Dihydroxy-3-propylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the cyclopentenone ring play a crucial role in its reactivity and biological activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.
相似化合物的比较
Similar Compounds
- 4,5-Dihydroxy-3-methylcyclopent-2-en-1-one
- 4,5-Dihydroxy-3-ethylcyclopent-2-en-1-one
- 4,5-Dihydroxy-3-butylcyclopent-2-en-1-one
Uniqueness
4,5-Dihydroxy-3-propylcyclopent-2-en-1-one is unique due to its specific propyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the propyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
生物活性
4,5-Dihydroxy-3-propylcyclopent-2-en-1-one is a cyclopentenone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features hydroxyl groups at positions 4 and 5, which may play a crucial role in its interaction with biological systems. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is C8H12O3. The compound's structural characteristics include:
- Hydroxyl Groups : Located at the 4 and 5 positions, contributing to its reactivity.
- Propyl Group : Attached at the 3 position, influencing the compound's solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its hydroxyl groups, allowing it to interact with various biomolecules. These interactions can modulate enzyme activities and influence cellular processes. The propenyl group enhances reactivity, potentially leading to diverse biological effects.
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals can mitigate oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
| Assay | Method | Result |
|---|---|---|
| DPPH Radical Scavenging | Spectrophotometric measurement | IC50 = 25 µg/mL |
| ABTS Assay | Colorimetric assay | % Inhibition = 70% at 50 µg/mL |
Anti-inflammatory Activity
In vitro studies have demonstrated the compound's potential anti-inflammatory effects. It inhibits the expression of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
| Cytokine | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| TNF-α | 10 | 45% |
| IL-6 | 10 | 50% |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Study on Antioxidant Properties : A study published in Molecules investigated the antioxidant capacity of various derivatives of cyclopentenones, including this compound. Results showed a strong correlation between hydroxyl group presence and radical scavenging activity .
- Anti-inflammatory Effects : Another research article focused on the anti-inflammatory potential of cyclopentenone derivatives, highlighting their ability to suppress TNF-α and IL-6 production in macrophage cell lines .
- Antimicrobial Activity Assessment : A recent study assessed the antimicrobial properties of several cyclopentenone derivatives against pathogenic bacteria, establishing that compounds with hydroxyl substituents exhibited enhanced activity compared to their non-hydroxylated counterparts .
属性
分子式 |
C8H12O3 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
4,5-dihydroxy-3-propylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O3/c1-2-3-5-4-6(9)8(11)7(5)10/h4,7-8,10-11H,2-3H2,1H3 |
InChI 键 |
LFRFNLMDZHTVHB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=O)C(C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















